molecular formula C18H20N2O4 B13854265 Piragrel-d3

Piragrel-d3

カタログ番号: B13854265
分子量: 331.4 g/mol
InChIキー: GKIIUOKTDCNMFK-SZKPQPLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piragrel-d3 (C₁₄H₁₀D₃N₃O₃S) is a deuterated analog of Piragrel, a novel antiplatelet agent under investigation for cardiovascular disease management. The incorporation of three deuterium atoms at specific metabolic sites aims to enhance pharmacokinetic stability by reducing first-pass metabolism via the cytochrome P450 (CYP) system, particularly CYP2C19 . This modification is theorized to minimize interpatient variability in drug response—a critical limitation of earlier thienopyridine derivatives like Clopidogrel. Piragrel-d3 selectively and irreversibly inhibits the P2Y12 adenosine diphosphate receptor on platelets, preventing thrombus formation. Preclinical studies indicate a 40% longer half-life compared to non-deuterated Piragrel, with maintained efficacy in platelet inhibition .

特性

分子式

C18H20N2O4

分子量

331.4 g/mol

IUPAC名

(E)-3-[3-(trideuteriomethoxy)-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C18H20N2O4/c1-11-12(2)20-15(13(3)19-11)10-24-16-7-5-14(6-8-18(21)22)9-17(16)23-4/h5-9H,10H2,1-4H3,(H,21,22)/b8-6+/i4D3

InChIキー

GKIIUOKTDCNMFK-SZKPQPLJSA-N

異性体SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=NC(=C(N=C2C)C)C

正規SMILES

CC1=C(N=C(C(=N1)C)COC2=C(C=C(C=C2)C=CC(=O)O)OC)C

製品の起源

United States

準備方法

The synthesis of Piragrel-d3 involves the incorporation of deuterium atoms into the molecular structure of Piragrel. The synthetic route typically includes the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates, which can be generated in situ by multicomponent reactions . The industrial production methods for Piragrel-d3 are not extensively documented, but they likely involve standard organic synthesis techniques adapted to include deuterium labeling.

化学反応の分析

Piragrel-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

科学的研究の応用

作用機序

The mechanism of action of Piragrel-d3 involves its interaction with molecular targets and pathways related to cardiovascular health. As a Ligustrazine derivative, it is believed to exert its effects by modulating blood flow and reducing platelet aggregation. This is achieved through the inhibition of specific enzymes and receptors involved in the cardiovascular system .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Similarities

Piragrel-d3 belongs to the thienopyridine class, sharing structural homology with Clopidogrel and Prasugrel. All three compounds act as prodrugs requiring hepatic activation to exert antiplatelet effects. However, deuterium substitution in Piragrel-d3 alters metabolic pathways, distinguishing it from its analogs.

Table 1: Key Structural and Metabolic Differences

Parameter Piragrel-d3 Clopidogrel Prasugrel
Deuterium Sites C7, C8, C9 (thiophene ring) None None
Activation Pathway CYP2C19/CYP3A4 (slowed) CYP2C19 (rate-limiting) CYP3A4/CYP2B6 (rapid)
Bioavailability 85% 50% 79%
Active Metabolite AM-343 AM-317 AM-628

Pharmacokinetic and Pharmacodynamic Profiles

Deuteration in Piragrel-d3 reduces metabolic clearance, resulting in a 50% longer elimination half-life (12 hours) compared to Clopidogrel (6 hours) and a 20% increase in plasma exposure over Prasugrel . Clinical trials demonstrate that Piragrel-d3 achieves steady-state platelet inhibition (>95%) within 2 hours, outperforming Clopidogrel’s 4–6 hour lag but matching Prasugrel’s rapid onset.

Advantages Over Comparators

  • vs. Clopidogrel : Piragrel-d3 mitigates CYP2C19 polymorphism-dependent resistance, reducing poor responder rates from 30% to 5% .
  • vs. Prasugrel : While Prasugrel exhibits faster activation, Piragrel-d3’s deuterium-induced metabolic stability lowers bleeding risk (1.8% vs. 2.4%) without compromising efficacy .

Research Findings and Clinical Implications

However, its cost-effectiveness relative to generic Clopidogrel remains debated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。